

An In-depth Technical Guide to the Fluorescence Spectra of Methoxy-X04

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Compound of Interest

Compound Name: Methoxy-X04

Cat. No.: B1676419

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Introduction

Methoxy-X04 is a fluorescent dye derived from Congo red that has gained significant traction in the field of neurodegenerative disease research, particularly for its ability to bind to β -sheet structures characteristic of amyloid plaques and neurofibrillary tangles.^{[1][2][3]} Its capacity to cross the blood-brain barrier makes it a valuable tool for both in vivo and ex vivo imaging of these pathological hallmarks of Alzheimer's disease and other proteinopathies.^{[4][5]} This technical guide provides a comprehensive overview of the fluorescence spectral properties of **Methoxy-X04**, detailed experimental protocols for its use, and a summary of its key photophysical and binding characteristics.

Photophysical and Binding Properties of Methoxy-X04

The utility of **Methoxy-X04** as a fluorescent probe is defined by its spectral characteristics and high binding affinity for amyloid fibrils. A summary of its key quantitative properties is presented in Table 1.

Property	Value	Notes
Excitation Maximum (λ_{ex})	~370 nm	One-photon excitation.
~750 nm	Two-photon excitation.	
Emission Maximum (λ_{em})	~452 nm	One-photon excitation.
460 - 500 nm	Two-photon excitation.	
In Vitro Binding Affinity (K_i)	26.8 nM	For amyloid- β (A β) fibrils.
Solubility	Soluble to 100 mM in DMSO	
Soluble to 10 mM in Ethanol		
Sparingly soluble in aqueous buffers	A stock solution in DMSO is recommended for dilution in aqueous buffers.	
Molecular Weight	344.4 g/mol	

Fluorescence Quantum Yield and Solvatochromism

While **Methoxy-X04** is widely used, specific data on its fluorescence quantum yield and a detailed analysis of its solvatochromic properties (the shift in its spectral properties due to the polarity of the solvent) are not extensively reported in the reviewed literature. It is generally observed that, like many amyloid-binding dyes, the fluorescence intensity of **Methoxy-X04** increases upon binding to the less polar, hydrophobic environment of β -sheet structures within amyloid plaques. This phenomenon contributes to the high signal-to-noise ratio in imaging applications.

The determination of the fluorescence quantum yield is crucial for characterizing a fluorophore. A general protocol for its measurement using the comparative method is provided in the Experimental Protocols section. This method involves comparing the fluorescence of **Methoxy-X04** to a standard with a known quantum yield.

Experimental Protocols

General Protocol for Measuring Fluorescence Spectra and Quantum Yield

This protocol outlines the general steps for determining the excitation, emission, and quantum yield of **Methoxy-X04** in a laboratory setting using a spectrofluorometer.

Materials:

- **Methoxy-X04**
- Spectroscopic grade solvents (e.g., DMSO, ethanol, phosphate-buffered saline - PBS)
- Fluorescence standard with a known quantum yield in a similar spectral region (e.g., quinine sulfate in 0.1 M H₂SO₄)
- Spectrofluorometer
- UV-Vis spectrophotometer
- 1 cm path length quartz cuvettes

Procedure:

- Sample Preparation:
 - Prepare a stock solution of **Methoxy-X04** in DMSO.
 - Prepare a series of dilutions of the **Methoxy-X04** stock solution in the solvent of interest. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
 - Prepare a series of dilutions of the fluorescence standard with absorbance values in a similar range.
- Absorbance Measurement:
 - Measure the UV-Vis absorbance spectra of all prepared solutions using a spectrophotometer.

- Determine the absorbance at the chosen excitation wavelength for each solution.
- Fluorescence Measurement:
 - Set the excitation and emission slits of the spectrofluorometer.
 - Record the fluorescence emission spectrum of each **Methoxy-X04** solution and the standard solutions at the same excitation wavelength.
 - Integrate the area under the emission spectrum for each solution.
- Quantum Yield Calculation:
 - Plot the integrated fluorescence intensity versus the absorbance for both the **Methoxy-X04** and the standard samples.
 - The quantum yield of **Methoxy-X04** (Φ_x) can be calculated using the following equation:
$$\Phi_x = \Phi_{std} * (Grad_x / Grad_{std}) * (\eta_x^2 / \eta_{std}^2)$$
 Where:
 - Φ_{std} is the quantum yield of the standard.
 - $Grad_x$ and $Grad_{std}$ are the gradients of the linear plots of integrated fluorescence intensity vs. absorbance for **Methoxy-X04** and the standard, respectively.
 - η_x and η_{std} are the refractive indices of the solvents used for **Methoxy-X04** and the standard, respectively.

Protocol for Ex Vivo Staining of Amyloid Plaques in Brain Tissue

This protocol is adapted from established methods for staining amyloid plaques in fixed brain sections.

Materials:

- **Methoxy-X04** staining solution (e.g., 100 μ M **Methoxy-X04** in 40% ethanol/60% distilled H₂O, adjusted to pH 10 with 0.1 N NaOH)

- Phosphate-buffered saline (PBS)
- 80% ethanol containing 0.2% NaOH
- Mounting medium (e.g., Fluoromount-G)
- Deparaffinized and rehydrated brain tissue sections on slides

Procedure:

- Incubate the tissue sections in the **Methoxy-X04** staining solution for 10 minutes.
- Briefly dip the slides in tap water 5 times.
- Differentiate the sections in 0.2% NaOH in 80% ethanol for 2 minutes.
- Wash the sections in tap water for 10 minutes.
- Coverslip the sections using a suitable mounting medium.
- Visualize the stained plaques using a fluorescence microscope with a UV filter (excitation ~340-380 nm).

Protocol for In Vivo Imaging of Amyloid Plaques in a Mouse Model

This protocol outlines the general steps for systemic administration of **Methoxy-X04** for subsequent in vivo imaging using two-photon microscopy.

Materials:

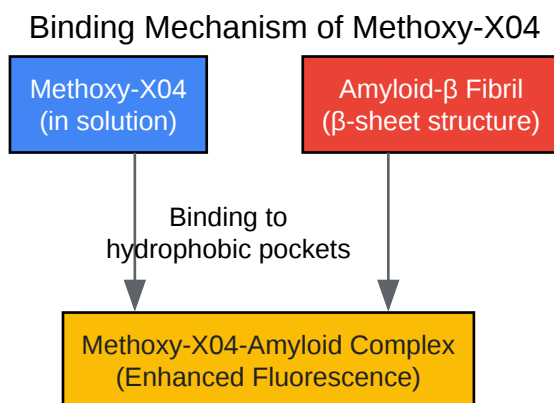
- **Methoxy-X04** solution for injection (e.g., 5 mg/mL in 10% DMSO, 45% propylene glycol, and 45% PBS, pH 7.5)
- Transgenic mouse model of Alzheimer's disease (e.g., APP/PS1)
- Two-photon microscope

Procedure:

- Administer **Methoxy-X04** to the mouse via intraperitoneal (i.p.) injection at a dose of 10 mg/kg body weight.
- Allow for a 24-hour post-injection period for the dye to label the amyloid plaques.
- Anesthetize the mouse and prepare it for cranial imaging.
- Perform two-photon microscopy using an excitation wavelength of approximately 750 nm.
- Collect the emission signal in the range of 460-500 nm to visualize the **Methoxy-X04** labeled plaques.

Visualizations

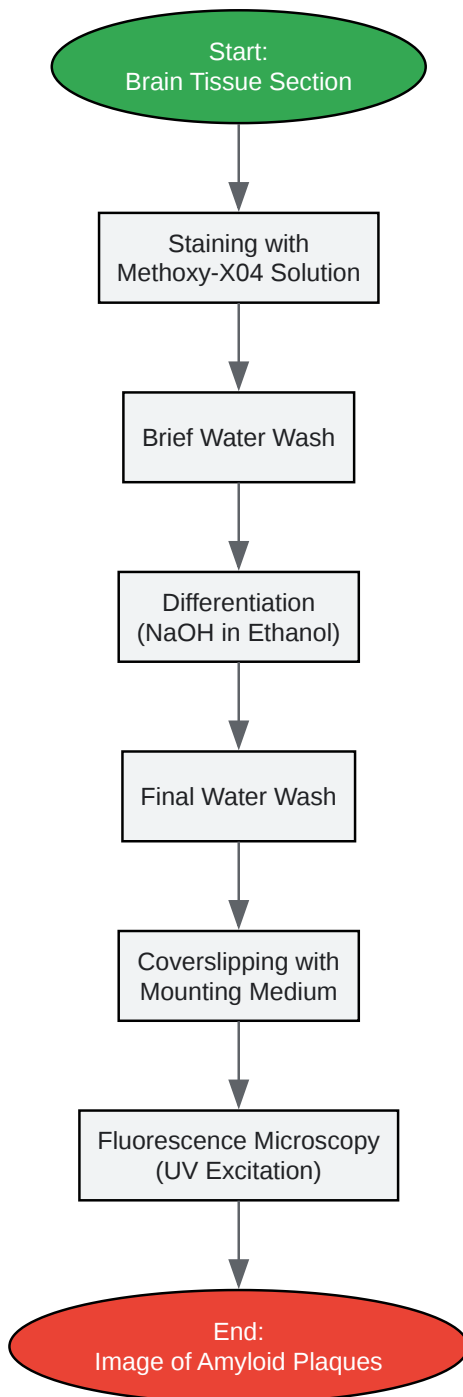
The following diagrams illustrate the binding mechanism and experimental workflows associated with **Methoxy-X04**.



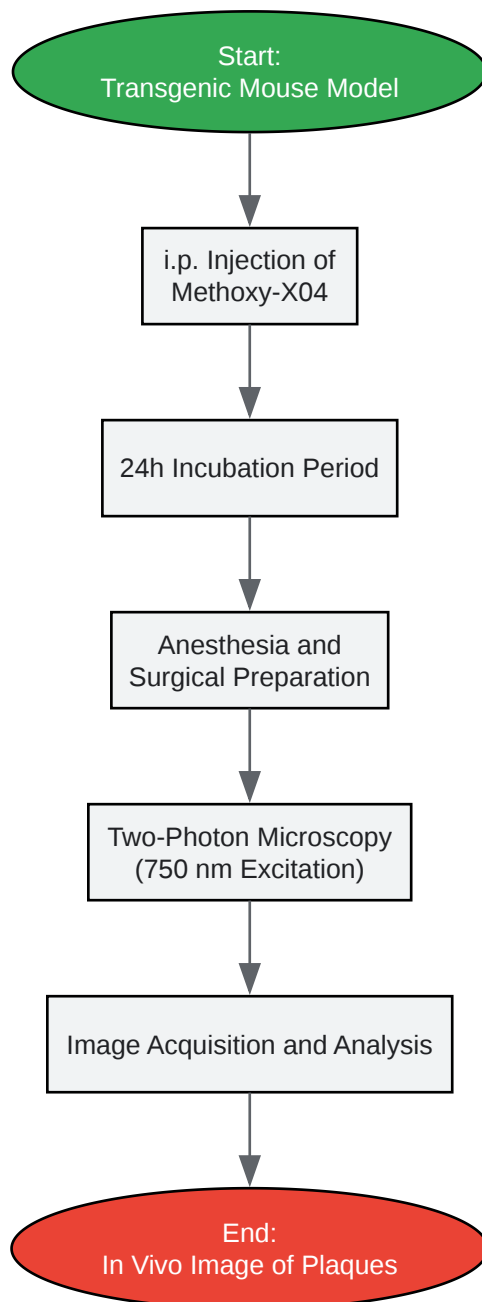
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Caption: Binding of **Methoxy-X04** to amyloid- β fibrils.

Experimental Workflow for Ex Vivo Staining



Experimental Workflow for In Vivo Imaging

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